molecular formula C6H7BrClN B1289712 4-Bromo-3-methylpyridine hydrochloride CAS No. 40899-37-4

4-Bromo-3-methylpyridine hydrochloride

Cat. No. B1289712
M. Wt: 208.48 g/mol
InChI Key: KQFBHVJLZVHFFX-UHFFFAOYSA-N
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Patent
US09174978B2

Procedure details

To a solution of 4-bromo-3-methyl pyridine hydrochloride (5.0 g, 24.0 mmol) in THF (degassed, 80 mL) was added copper iodide (450 mg, 2.40 mmol) and triethylamine (20.0 mL, 143.9 mmol). After degassing for 15 min, palladium tetrakis triphenylphosphine (830 mg, 0.72 mmol) and trimethylsilylacetylene (6.10 mL, 43.16 mmol) were added. The mixture was heated at 50° C. for 16 h then cooled to rt and filtered. The crude residue was purified via silica gel chromatography (EtOAc-Hexanes, 10%) to afford the title compound (3.95 g, 87%) as clear but dark oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
catalyst
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
830 mg
Type
reactant
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[CH3:9].C(N(CC)CC)C.[CH3:17][Si:18]([C:21]#[CH:22])([CH3:20])[CH3:19]>C1COCC1.[Cu](I)I>[CH3:9][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:3]=1[C:22]#[C:21][Si:18]([CH3:20])([CH3:19])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.BrC1=C(C=NC=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
450 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
palladium tetrakis triphenylphosphine
Quantity
830 mg
Type
reactant
Smiles
Name
Quantity
6.1 mL
Type
reactant
Smiles
C[Si](C)(C)C#C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After degassing for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude residue was purified via silica gel chromatography (EtOAc-Hexanes, 10%)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=CC1C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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